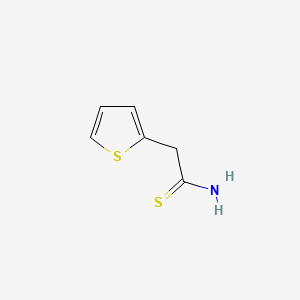

2-(Thiophen-2-yl)ethanethioamide

Description

Overview of Thiophene (B33073) and Thioamide Chemical Research

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal and materials chemistry. nih.gov Its derivatives are recognized as privileged pharmacophores, appearing in numerous FDA-approved drugs due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene's reactivity towards electrophilic substitution is generally higher than that of benzene, making it a versatile scaffold for chemical modifications. nih.gov

Similarly, the thioamide functional group, a sulfur analog of an amide, has garnered considerable attention in chemical research. researchgate.net The replacement of the carbonyl oxygen with a sulfur atom alters the electronic and steric properties of the molecule, often leading to enhanced biological activity. dokumen.pub Thioamides are key components in the synthesis of various heterocyclic compounds, such as thiazoles, and are recognized for their role in medicinal chemistry, with some thioamide-containing compounds showing promise as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.netdokumen.pub

Structural Framework of 2-(Thiophen-2-yl)ethanethioamide within Organic Chemistry

The chemical structure of this compound, with the molecular formula C6H7NS2, integrates a thiophene ring connected to a thioamide group via an ethyl linker. nih.govscbt.com This specific arrangement of functional groups imparts a unique set of properties to the molecule. The thiophene ring provides a rigid, aromatic core, while the ethanethioamide moiety introduces a flexible side chain with a reactive thioamide group.

The presence of both a thiophene ring and a thioamide group within the same molecule creates opportunities for diverse chemical transformations and biological interactions. The thioamide functionality, for instance, can act as a precursor in the synthesis of more complex heterocyclic systems.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation into this compound and its derivatives is driven by their potential applications in various scientific fields. The combination of the biologically active thiophene nucleus with the versatile thioamide group makes this class of compounds a rich area for synthetic exploration and pharmacological screening.

Research into related structures has demonstrated that modifications of the thioamide and thiophene moieties can lead to compounds with significant biological activities. For instance, derivatives of thioamides have been synthesized and evaluated for their anticancer properties. ekb.egacs.org Furthermore, the synthesis of various thiophene-containing compounds is an active area of research, with new methods continually being developed to create diverse molecular architectures. organic-chemistry.org The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships in this chemical space, paving the way for the design of novel therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKDARXVJHRFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2 Thiophen 2 Yl Ethanethioamide Scaffolds

Cyclization Reactions for Heterocyclic Ring Formation

The inherent reactivity of the thioamide group in 2-(Thiophen-2-yl)ethanethioamide makes it an ideal starting material for constructing various heterocyclic rings through intramolecular or intermolecular cyclization reactions.

Thiazole (B1198619) Synthesis via Hantzsch-Type Condensations

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. youtube.comsynarchive.comnih.gov This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. rsc.orgbepls.com For this compound, the thioamide moiety provides the N-C-S fragment required for the formation of the thiazole core.

The classic Hantzsch synthesis involves the reaction between this compound and an α-haloketone, α-haloaldehyde, or α-haloester. synarchive.com The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the halogen. youtube.com This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide's nitrogen atom on the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. youtube.com This process results in the formation of a 2,4-disubstituted thiazole, where the substituent at the 2-position is derived from the thioamide (a thiophen-2-ylmethyl group) and the substituent at the 4-position originates from the α-halocarbonyl compound.

Table 1: Examples of Hantzsch Thiazole Synthesis with this compound This table presents illustrative examples based on the general Hantzsch reaction.

| α-Halocarbonyl Reactant | Resulting Thiazole Product | Typical Conditions |

|---|---|---|

| 2-Bromoacetophenone | 4-Phenyl-2-(thiophen-2-ylmethyl)thiazole | Reflux in ethanol (B145695) or DMF |

| Ethyl bromopyruvate | Ethyl 2-(thiophen-2-ylmethyl)thiazole-4-carboxylate | Reflux in ethanol |

| Chloroacetone | 4-Methyl-2-(thiophen-2-ylmethyl)thiazole | Reflux in acetone (B3395972) or ethanol |

| 3-Bromo-2-oxobutanoate | Ethyl 4-methyl-2-(thiophen-2-ylmethyl)thiazole-5-carboxylate | Solvent-free, heat |

The regioselectivity of the Hantzsch synthesis is a critical consideration, particularly when using unsymmetrical reagents. In the reaction of this compound with an α-halocarbonyl compound, the substitution pattern is generally fixed: the thioamide backbone forms the S-C2-N portion of the ring, while the α-halocarbonyl provides the C4-C5 fragment.

Recent advancements have focused on achieving high regioselectivity in the synthesis of more complex thiazoles, such as 2-acyl-4-(het)arylthiazoles, by reacting α-oxothioamides with α-bromoketones. rsc.orgnih.gov While this compound is not an α-oxothioamide, related studies demonstrate the principles of regiocontrol. For instance, the reaction of 2-oxo-2-(thiophen-2-yl)ethanethioamide with 3,4-dichlorophenacyl bromide yields a single regioisomer, (4-(3,4-dichlorophenyl)thiazol-2-yl)(thiophen-2-yl)methanone, showcasing the precise control achievable in these condensations. rsc.org This control is dictated by the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone. researchgate.net

To improve efficiency and sustainability, one-pot multicomponent versions of the Hantzsch synthesis have been developed. nih.gov These methods often involve the in-situ generation of one of the reactants or the combination of multiple steps without isolating intermediates. A one-pot approach applicable to this compound could involve the reaction of a ketone, a halogenating agent (like N-bromosuccinimide), and the thioamide in a single vessel. More advanced one-pot syntheses can involve three or more components to build highly substituted thiazoles under the catalysis of reusable agents like silica-supported tungstosilisic acid. nih.govchemrxiv.org

Pyrimidine (B1678525) and Fused Pyrimidine System Formation

The synthesis of pyrimidine rings typically involves the condensation of a three-carbon dielectrophilic fragment (like a 1,3-diketone or β-keto ester) with a compound containing an N-C-N unit, such as urea, guanidine, or an amidine. bu.edu.egorganic-chemistry.org While a thioamide does not possess the N-C-N fragment, it can be chemically converted into a suitable precursor.

A plausible pathway involves the S-alkylation of this compound with an alkyl halide (e.g., methyl iodide) to form a reactive S-alkylisothioamide salt. This intermediate can then react with ammonia (B1221849) or an amine to yield the corresponding amidine. This newly formed amidine, now containing the required N-C-N fragment, can undergo a classical pyrimidine synthesis by condensation with a 1,3-dicarbonyl compound to form a 2-(thiophen-2-ylmethyl)-substituted pyrimidine derivative.

The formation of fused pyrimidine systems, such as thieno[3,2-e]pyrimidines, generally requires a thiophene (B33073) ring that already contains an amino group adjacent to another functional group suitable for cyclization. frontiersin.orgnih.gov Therefore, to create a fused system from this compound, the initial pyrimidine synthesis would need to be designed to produce an aminopyrimidine, which could then undergo further reactions to fuse with another ring system. researchgate.net

Table 2: Plausible Synthetic Route to Pyrimidines This table outlines a conceptual multi-step pathway from the starting thioamide.

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Methyl Iodide | S-Methyl-2-(thiophen-2-yl)ethanimidothioate | S-Alkylation |

| 2 | Intermediate from Step 1 + Ammonia | 2-(Thiophen-2-yl)acetamidine | Amidine Synthesis |

| 3 | Amidine from Step 2 + Acetylacetone | 4,6-Dimethyl-2-(thiophen-2-ylmethyl)pyrimidine | Pyrimidine Synthesis (Condensation) |

Dithiole Derivatization through Cycloaddition Reactions

The thiocarbonyl group of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered sulfur-containing heterocycles like dithioles. nih.gov This pathway offers a route to dithiole derivatives that are distinct from those formed by other methods.

One established method is the reaction of a thiocarbonyl compound with a nitrile sulfide (B99878), which can be generated in situ from the thermal decomposition of an oxathiazolone. rsc.org This [3+2] cycloaddition would lead to the formation of a 5H-1,4,2-dithiazole ring, where the C=S bond of the thioamide is incorporated into the new heterocyclic system. This provides a direct method for derivatizing the thioamide functional group into a dithiole-containing scaffold. Other cycloaddition reactions, for example with thioketenes or other sulfur-containing 1,3-dipoles, could also be envisioned to access different classes of dithiole and related sulfur-rich heterocycles. nih.gov

Nucleophilic and Electrophilic Functionalization of the Thioamide Moiety

The thioamide group in this compound presents two primary centers for functionalization: the sulfur atom, which is nucleophilic, and the nitrogen atom, which can also exhibit nucleophilic character. This dual reactivity allows for a range of derivatization strategies, including the formation of thioether derivatives through S-alkylation and various N-substitution reactions.

The sulfur atom of the thioamide group in this compound can readily react with electrophiles, particularly alkylating agents, to form thioimidate derivatives, which are a class of thioethers. This S-alkylation reaction is a common and efficient method for modifying the thioamide moiety. The reaction typically proceeds via the formation of a thioenolate intermediate in the presence of a base, which then undergoes nucleophilic attack on the alkylating agent.

A representative example is the reaction of a thioamide with methyl iodide. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of thioamides suggests that it would react with methyl iodide in the presence of a suitable base to yield the corresponding S-methyl thioimidate. The selection of the base and reaction conditions is crucial to control the regioselectivity between S- and N-alkylation.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl iodide | S-Methyl-2-(thiophen-2-yl)ethanethioimidate | S-Alkylation |

| This compound | Benzyl bromide | S-Benzyl-2-(thiophen-2-yl)ethanethioimidate | S-Alkylation |

This table presents hypothetical reactions based on the general reactivity of thioamides, as specific experimental data for this compound was not found in the search results.

The nitrogen atom of the thioamide group in this compound can also undergo substitution reactions with various electrophiles, leading to N-acylated and N-alkylated derivatives. These reactions often require activation of the thioamide or the use of more reactive electrophiles.

N-acylation can be achieved by reacting the thioamide with acylating agents such as acyl chlorides or anhydrides. For instance, the reaction of 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride, a structurally related compound, has been reported to yield the corresponding N-acylated product, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov This suggests that this compound would likely undergo a similar reaction with acyl chlorides to form N-acylthioamides.

N-alkylation of thioamides is also a feasible transformation, though it can sometimes be competitive with S-alkylation. The outcome of the reaction is often dependent on the nature of the alkylating agent, the solvent, and the presence or absence of a base. Harder electrophiles and specific reaction conditions can favor N-alkylation over S-alkylation.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | N-Acetyl-2-(thiophen-2-yl)ethanethioamide | N-Acylation |

| This compound | Methyl iodide (under specific conditions) | N-Methyl-2-(thiophen-2-yl)ethanethioamide | N-Alkylation |

This table presents hypothetical reactions based on the general reactivity of thioamides and related thiophene derivatives, as specific experimental data for this compound was not found in the search results.

Advanced Spectroscopic and Structural Characterization of 2 Thiophen 2 Yl Ethanethioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Thiophen-2-yl)ethanethioamide, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the thiophene (B33073) ring, the methylene (B1212753) bridge, and the thioamide group. The protons on the thiophene ring typically appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns being characteristic of a 2-substituted thiophene system. researchgate.net

In a related derivative, N,N-Diethyl-2-(thiophen-2-yl)ethanethioamide, the thiophene protons are observed as multiplets around δ 6.92-7.18 ppm. rsc.org The methylene protons (CH₂) adjacent to the thiophene ring are particularly informative. In analogous structures like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and N,N-Diethyl-2-(thiophen-2-yl)ethanethioamide, these protons appear as a singlet or a quartet (depending on neighboring groups) in the range of δ 4.10-4.40 ppm. researchgate.netrsc.org The protons of the primary thioamide (NH₂) are expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-5 | ~7.2 | Doublet of doublets |

| Thiophene H-3, H-4 | ~6.9-7.0 | Multiplet |

| CH₂ | ~4.1-4.4 | Singlet |

Data predicted based on analogous compounds reported in the literature. researchgate.netrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The most deshielded signal is typically that of the thioamide carbon (C=S), which is expected to resonate at a significantly downfield chemical shift, often exceeding δ 200 ppm. The carbons of the thiophene ring appear in the aromatic region (δ 120-140 ppm). For instance, in a similar structure, the methylene carbon signal was observed at 36.82 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | >200 |

| Thiophene C-2 | ~138-140 |

| Thiophene C-3, C-4, C-5 | ~124-128 |

Data predicted based on analogous compounds reported in the literature. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis. The molecular formula of this compound is C₆H₇NS₂, corresponding to a molecular weight of approximately 157.26 g/mol .

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. For example, HRMS analysis of a related derivative, N-propyl-2-(thiophen-2-yl)ethanethioamide, demonstrates the high accuracy of this technique. rsc.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z ≈ 157. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be detected at m/z ≈ 158.

The fragmentation pattern would likely involve the characteristic cleavage of the thiophene moiety and the ethanethioamide side chain. A prominent fragment would be the thiophen-2-ylmethyl cation (C₅H₅S⁺) resulting from the cleavage of the C-C bond adjacent to the ring. Further fragmentation of the thiophene ring itself is also possible. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, and thiophene ring vibrations.

The key vibrational modes include the stretching of the N-H bonds in the primary thioamide group, which typically appear as two bands in the 3100-3400 cm⁻¹ region. ekb.eg The C=S stretching vibration, a hallmark of the thioamide group, is expected in the 1200-1300 cm⁻¹ range. ekb.eg The aromatic C-H stretching vibrations of the thiophene ring are anticipated just above 3000 cm⁻¹, while the ring's C=C and C-S stretching vibrations occur at lower frequencies. iosrjournals.org

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (thioamide) | 3100 - 3400 |

| C-H Stretch (thiophene) | 3000 - 3100 |

| C=C Stretch (thiophene ring) | 1400 - 1550 |

| C=S Stretch (thioamide) | 1200 - 1300 |

Data predicted based on analogous compounds reported in the literature. ekb.egiosrjournals.org

X-ray Crystallography for Crystalline State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details about intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not widely reported, analysis of closely related structures allows for a detailed prediction of its molecular and supramolecular features. nih.govrsc.org Single crystal X-ray diffraction would reveal the planarity of the thiophene ring and the thioamide group. The C=S double bond length in a thioamide is typically in the range of 1.68–1.70 Å.

The supramolecular architecture would likely be dominated by hydrogen bonding. The N-H protons of the primary thioamide group are strong hydrogen bond donors and can form intermolecular N-H···S hydrogen bonds with the sulfur atom of the thioamide group of a neighboring molecule. This is a common and stabilizing interaction in the crystal packing of primary thioamides. The packing arrangement is also influenced by π-π stacking interactions between the aromatic thiophene rings of adjacent molecules. researchgate.net

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state is directed by a combination of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These interactions are crucial in determining the crystal packing and, consequently, the material's bulk properties.

Hydrogen Bonding: The thioamide moiety (–C(S)NH₂) is a key player in forming hydrogen bonds. The nitrogen-bound protons can act as hydrogen bond donors, while the sulfur atom can act as an acceptor. Although thioamides are generally considered weaker hydrogen-bond acceptors than their oxoamide (B1213200) counterparts, they can still form significant hydrogen bonds that influence molecular conformation and stability. chemrxiv.org In thiophene-based thioamides, N–H···S and N–H···N hydrogen bonds are commonly observed, leading to the formation of one-dimensional chains or more complex three-dimensional networks. ulb.ac.beresearchgate.net For instance, in related structures, N–H···S hydrogen bonds can form chains that propagate along a crystallographic axis. researchgate.net The sulfur atom of the thiophene ring can also participate as a weak hydrogen bond acceptor. nih.gov

A representative table of hydrogen bond distances found in related thiophene-based structures is provided below to illustrate typical interaction geometries.

| Donor-H···Acceptor | Distance (Å) | Reference |

| N–H···S | 2.5 - 2.9 | researchgate.net |

| N–H···N | 2.2 - 2.6 | nih.gov |

| C–H···O | 2.5 - 2.8 | ulb.ac.be |

| C–H···π | ~3.4 | ulb.ac.be |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of the close contacts between molecules.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The dnorm value is calculated based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically represented by red regions on the surface map, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii and are thus indicative of strong interactions like hydrogen bonds. White regions represent contacts with distances close to the van der Waals separation, while blue regions indicate longer contacts.

The following table summarizes the typical percentage contributions of major intermolecular contacts from Hirshfeld surface analysis of a related thiophene derivative. nih.govnih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 21 |

| C···H | 20 |

| S···H | 19 |

| N···H | 14 |

| O···H | 12 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions associated with the conjugated system of the thiophene ring and n-π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms in the thioamide group.

The table below shows representative UV-Vis absorption data for thiophene-containing compounds in different environments.

| Compound Type | Solvent/State | Absorption Maximum (λmax, nm) | Reference |

| Thiophene-containing polymer | CHCl₃ solution | 392 | researchgate.net |

| Thiophene-containing polymer | Thin film | 420 | researchgate.net |

| Phenothiazine dye with thiophene | CH₂Cl₂ | ~450-550 | researchgate.net |

| Ferrocenyl Schiff base with thiophene | Not specified | 259-300, 300-440 | up.ac.za |

Other Advanced Spectroscopic and Diffraction Techniques

A more complete understanding of the structure and properties of this compound and its derivatives can be achieved through the application of other advanced analytical methods.

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. An SCXRD analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This data is essential for confirming the molecular conformation and for the detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking distances and geometries. researchgate.net For a related acetamide (B32628) derivative, SCXRD revealed a non-planar structure with a significant dihedral angle between the two thiophene rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the chemical environment of each atom in the molecule. For a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the amide proton appears as a singlet at 9.32 ppm, while the thiophene protons resonate in the 6.89-7.33 ppm region. nih.gov Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between different parts of the molecule. Furthermore, NMR can be used to study dynamic processes and aggregation phenomena in solution. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. For this compound, key vibrational bands would include the N-H stretching of the amide group, C=S stretching of the thioamide, and various C-H and C-S stretching and bending modes associated with the thiophene ring. The C=S stretch in thioamides typically appears in the range of 1000-1200 cm⁻¹.

Computational Chemistry and Theoretical Investigations of 2 Thiophen 2 Yl Ethanethioamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. researchgate.net By approximating the electron density of a system, DFT calculations can accurately predict a wide range of molecular properties. For thiophene (B33073) derivatives, methods like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) have been shown to provide reliable results that correlate well with experimental findings. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. numberanalytics.comethz.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For 2-(Thiophen-2-yl)ethanethioamide, the FMO analysis would reveal the distribution of electron density. The HOMO is typically localized over the electron-rich thiophene ring and the thioamide group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO distribution would highlight the regions susceptible to nucleophilic attack. The energy gap provides insight into the charge transfer possibilities within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound Note: The following data are representative values based on DFT calculations for analogous thiophene-containing compounds and are intended for illustrative purposes.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital (Electron-donating ability) |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability) |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. libretexts.orgnih.gov These maps are invaluable for identifying the electrophilic and nucleophilic sites involved in molecular interactions. researchgate.net The MEP is plotted onto the molecule's surface, with different colors indicating varying potential values. Typically, red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas with neutral or intermediate potential.

For this compound, an MEP map would likely show the most negative potential (red) around the sulfur atom of the thioamide group and the nitrogen atom, highlighting their nucleophilic character. The hydrogen atoms of the amine group would exhibit the most positive potential (blue), identifying them as primary sites for electrophilic interactions.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). mdpi.comjksus.org Molecules with significant charge separation, often found in donor-π-acceptor systems, and a small HOMO-LUMO gap tend to exhibit larger NLO responses. nih.gov

Theoretical investigations into thiophene derivatives have shown that they can possess significant NLO properties. rsc.org For this compound, the thiophene ring can act as an electron donor, and the thioamide group can participate in the π-conjugated system. DFT calculations would quantify the hyperpolarizability values, indicating its potential as an NLO material. Compounds with high hyperpolarizability are valuable for applications like frequency doubling in lasers. metall-mater-eng.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the electronic and energetic properties of a molecule. mdpi.comnih.gov These parameters provide a more detailed understanding of the molecule's reactivity, stability, and electronic nature.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

Table 2: Predicted Global Reactivity Descriptors for this compound Note: These values are derived from the illustrative FMO parameters in Table 1 and serve as examples.

| Parameter | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.426 |

| Electrophilicity Index (ω) | 3.66 |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. rjraap.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. rsc.org The process involves placing the ligand into the binding site of a protein and calculating a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the interaction. rsc.org

A molecular docking study of this compound would require a specific biological target, such as an enzyme or receptor implicated in a disease. The study would predict the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. For instance, the nitrogen and sulfur atoms of the thioamide group could act as hydrogen bond acceptors, while the thiophene ring could engage in hydrophobic or π-stacking interactions. nih.gov Such studies are crucial for rational drug design and for prioritizing compounds for further experimental testing.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.govijprajournal.com Assessing ADME properties early in the drug discovery process is vital to identify candidates with favorable profiles, reducing the likelihood of late-stage failures. Various online tools and software packages use quantitative structure-activity relationship (QSAR) models to predict these properties based on molecular structure. researchgate.netmdpi.com

Key ADME parameters that would be predicted for this compound include:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut. mdpi.com

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes like CYP2D6 or CYP3A4. mdpi.com

Table 3: Illustrative In Silico ADME Prediction for this compound Note: The following data are representative predictions for a small molecule with this structure and are for illustrative purposes.

| ADME Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Molecular Weight | 157.26 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | 1.5 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |

| Lipinski's Rule Violations | 0 | Indicates good drug-likeness |

| Topological Polar Surface Area (TPSA) | 64.4 Ų | Suggests good oral bioavailability |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| BBB Permeability | Yes | May cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 pathway |

Exploration of Biological Activities and Structure Activity Relationships in Vitro Research

In Vitro Antiproliferative Activity against Malignant Cell Lines

While no studies have directly assessed the cytotoxicity of 2-(Thiophen-2-yl)ethanethioamide, research on various thiophene (B33073) derivatives has demonstrated their potential as antiproliferative agents against several cancer cell lines.

Assessment of Cytotoxicity against Specific Carcinoma Cell Lines (e.g., MCF7, HepG2, A549)

Derivatives of thiophene have been evaluated for their cytotoxic effects on human breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cell lines. For instance, a series of novel chromenopyrimidines incorporating a thiophene moiety was synthesized and tested for antiproliferative activity. researchgate.netnih.gov One of the most potent compounds, 3-amino-4-imino-5-(thiophen-2-yl)-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one , displayed significant cytotoxicity with IC₅₀ values of 1.61 µM against MCF-7, 2.02 µM against HepG2, and 1.84 µM against A549 cells. researchgate.netacs.org Another study on a phosphomolybdate-based hybrid solid containing 4,4'-bipyridine (B149096) and a phosphomolybdate cluster also showed inhibitory effects against these cell lines, with IC₅₀ values of 32.11 µmol L⁻¹ for MCF-7, 33.79 µmol L⁻¹ for HepG2, and 25.17 µmol L⁻¹ for A549. rsc.org Furthermore, a benzimidazole (B57391) derivative demonstrated potent cytotoxic action against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org

A series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives also exhibited cytotoxic activities against HeLa, HepG2, and A549 cells, with some compounds showing better activity than the control, apigenin. scielo.br Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives have also been screened for their antiproliferative activity against MCF7 and HCT116 cell lines, with some hydrazones and spiro-indolin-oxadiazole derivatives showing the most potency. rsc.org

It is important to note that these compounds are structurally more complex than this compound. The presence of additional rings and functional groups significantly influences their biological activity.

Mechanistic Insights into Antiproliferative Action (where reported in vitro)

For some thiophene derivatives, insights into their mechanism of antiproliferative action have been reported. For example, the aforementioned phosphomolybdate-based hybrid solid was suggested to induce cell death through apoptosis and necrosis pathways. It was observed to arrest the cell cycle in the S phase for A549 and HepG2 cells and in the G2/M phase for MCF-7 cells. rsc.org Studies on other 2-amino thiophene derivatives have indicated that they can interfere with the cell cycle progression, leading to a cytostatic effect. nih.gov

In Vitro Antioxidant Activity Evaluation

The antioxidant potential of thiophene derivatives has been explored through various in vitro assays.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate antioxidant activity. dergipark.org.trmdpi.com A study on thiophenyl-chalcone derivatives demonstrated their ability to scavenge both DPPH and ABTS radicals, with IC₅₀ values ranging from 18.32 µM to 99.15 µM for DPPH and 13.12 µM to 124.22 µM for ABTS. dergipark.org.tr Notably, derivatives containing a hydroxyl group showed the highest antioxidant activity. dergipark.org.tr

Another study on a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , which is structurally related to the target compound, exhibited moderate antioxidant activity in an ABTS assay. nih.gov A series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives also showed better radical scavenging activity in both DPPH and ABTS assays compared to the standard ascorbic acid. scielo.br

Mechanisms of Antioxidant Action

The primary mechanism of antioxidant action for many phenolic and heterocyclic compounds involves the donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov The radical scavenging activity of thiophene derivatives, particularly those with hydroxyl or amino groups, is attributed to their ability to act as hydrogen donors. dergipark.org.trnih.gov The stability of the resulting antioxidant radical is a key factor in its efficacy.

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of compounds containing a thiophene ring, a class to which this compound belongs, has been an area of active research. These studies are crucial in the search for new agents to combat pathogenic bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available research, broader studies on thiophene derivatives indicate a range of antibacterial activities. For instance, newly synthesized thioureides of 2-thiopheneacetic acid have been tested against a panel of bacteria. farmaciajournal.com These studies have revealed that while some compounds showed no significant activity against Staphylococcus aureus, a Gram-positive bacterium, others were active against Bacillus subtilis, another Gram-positive strain. farmaciajournal.com Furthermore, some of these derivatives demonstrated activity against Gram-negative bacteria, particularly Klebsiella pneumoniae. farmaciajournal.com

In a study focused on novel thiophene derivatives, researchers found that certain compounds exhibited significant antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC50 values ranging from 8 to 32 mg/L. nih.gov Another study highlighted that a series of phenylthiophene derivatives showed improved antibacterial activity against several strains, including E. coli and B. subtilis, with IC50 values in the low micromolar range. nih.gov These findings suggest that the thiophene scaffold is a promising base for the development of new antibacterial agents.

Interactive Data Table: Antibacterial Activity of Thiophene Derivatives

Since specific data for this compound is not available, the following table presents data for related thiophene compounds to illustrate the potential of this chemical class.

| Compound Class | Bacterial Strain | Activity (MIC/IC50) | Reference |

| Phenylthiophene Derivatives | E. coli AS19 | IC50: 6.1 µM | nih.gov |

| Phenylthiophene Derivatives | E. coli D22 | IC50: 7.3 µM | nih.gov |

| Phenylthiophene Derivatives | B. subtilis | IC50: 6.0 µM | nih.gov |

| Thiophene Derivatives | Col-R A. baumannii | MIC50: 16-32 mg/L | nih.gov |

| Thiophene Derivatives | Col-R E. coli | MIC50: 8-32 mg/L | nih.gov |

Antifungal Activity Assessment

The antifungal properties of thiophene derivatives are also under investigation. A study on new thioureides of 2-thiopheneacetic acid demonstrated that all tested compounds exhibited antifungal activity against Candida albicans, with MIC values ranging from 7.8 µg/mL to 62.5 µg/mL. farmaciajournal.com This indicates a significant potential for these compounds in addressing fungal infections. farmaciajournal.com Another study focusing on a different thiophene derivative, protiofate, showed good inhibitory activity against various yeast and filamentous fungi. nih.gov

Research on other related heterocyclic compounds, such as thiazole (B1198619) derivatives, which share some structural similarities with thiophenes, has also revealed promising antifungal activity. For example, certain thiazole derivatives have shown moderate activity against fungal strains like Cryptococcus neoformans and Candida albicans with MIC values as low as 8 μg/mL. researchgate.net

Interactive Data Table: Antifungal Activity of Thiophene and Related Derivatives

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

| 2-Thiopheneacetic Acid Thioureides | Candida albicans | 7.8 - 62.5 µg/mL | farmaciajournal.com |

| Thiazole Derivatives | Cryptococcus neoformans | 8 µg/mL | researchgate.net |

| Thiazole Derivatives | Candida albicans | 8 µg/mL | researchgate.net |

Enzyme Inhibitory Activity Investigations (e.g., Pancreatic Lipase (B570770), Other Medicinal Enzymes)

Currently, there is a lack of specific published research detailing the inhibitory activity of this compound against pancreatic lipase or other medicinally relevant enzymes. Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. nih.govresearchgate.net While the inhibitory potential of various natural and synthetic compounds against pancreatic lipase is an active area of research, specific data for this compound is not available.

Studies on other classes of compounds, such as chalcone (B49325) derivatives, have explored their potential as pancreatic lipase inhibitors. medpharmres.com However, direct evidence for the activity of this compound in this area is yet to be established.

In Vitro Studies on Other Biological Targets (e.g., Anti-tubercular activity)

The thiophene scaffold has been identified as a promising starting point for the development of new anti-tubercular agents. One study reported the synthesis of novel molecules based on a thiophene framework that demonstrated potent in vitro activity against Mycobacterium tuberculosis, with MIC99 values as low as 0.195 µM. nih.gov This activity was found to be synergistic with the FDA-approved drug bedaquiline. nih.gov

While these findings are for derivatives and not for this compound itself, they underscore the potential of the thiophene core in the design of new anti-tubercular drugs. Further research is needed to determine if this compound shares this promising activity.

Interactive Data Table: Anti-tubercular Activity of Thiophene-Based Molecules

| Compound | Strain | Activity (MIC99) | Reference |

| Novel Thiophene-based Molecule 4a | M. tuberculosis | 0.195 µM | nih.gov |

| Novel Thiophene-based Molecule 4b | M. tuberculosis | 0.195 µM | nih.gov |

| Isoniazid (Reference Drug) | M. tuberculosis | 0.39 µM | nih.gov |

Advanced Applications in Chemical Science and Materials Research

Role as Versatile Synthons and Building Blocks in Organic Synthesis

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that aids in the planning of a synthesis, while a building block is the actual chemical reagent used to achieve that transformation. ethz.chtcd.ierushim.ru 2-(Thiophen-2-yl)ethanethioamide serves as a versatile synthon and building block, primarily due to the reactivity of its thioamide functional group.

The thioamide moiety provides a reactive site for various chemical transformations, enabling the construction of more complex molecular architectures. For instance, research has shown that α-oxothioamides, a class of compounds to which derivatives of this compound belong, can react with α-bromoketones. rsc.orgrsc.org This reaction provides a regioselective pathway to synthesize 2-acyl-4-(het)arylthiazoles and thioethers. rsc.orgrsc.org Specifically, 2-oxo-2-(thiophen-2-yl)ethanethioamide has been reacted with 3,4-dichlorophenacyl bromide to produce (4-(3,4-dichlorophenyl)thiazol-2-yl)(thiophen-2-yl)methanone in a 68% yield. rsc.orgrsc.org

The versatility of this compound is further highlighted by its ability to participate in reactions that form thioethers. For example, the reaction of 2-oxo-2-phenylethanethioamide (B2623874) with 2-bromo-1-(thiophen-2-yl)ethanone yields 2,2′-thiobis(1-(thiophen-2-yl)ethanone) with an 80% yield. nih.govresearchgate.net These reactions underscore the utility of this compound derivatives as key intermediates for introducing the thiophene (B33073) motif into a variety of molecular scaffolds.

Contributions to the Development of Novel Heterocyclic Compounds

The structural framework of this compound is a valuable precursor for the synthesis of a wide array of novel heterocyclic compounds. Its inherent reactivity allows for its participation in cyclization and cyclocondensation reactions, leading to the formation of fused and substituted heterocyclic systems. openmedicinalchemistryjournal.com

A significant application is in the synthesis of thiazole (B1198619) derivatives. Thiazoles are a class of heterocyclic compounds with a wide range of biological activities. rsc.org The Hantzsch thiazole synthesis, a classic method for preparing these compounds, can be extended using thioamides like this compound. rsc.orgrsc.org Research has demonstrated the reaction of α-ketothioamides, including 2-oxo-2-(thiophen-2-yl)ethanethioamide, with α-bromoketones to regioselectively produce 2-acyl-4-(het)arylthiazoles. rsc.orgrsc.org For example, the reaction of 2-oxo-2-(thiophen-2-yl)ethanethioamide with phenacyl bromide and its derivatives yields various 2-acyl-4-phenylthiazoles. rsc.org

Furthermore, derivatives of this compound are instrumental in synthesizing other complex heterocyclic systems. For instance, 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo cyclization reactions to form a variety of fused pyrimidine (B1678525) derivatives. nih.govacs.org Similarly, the reaction of benzothiophene-2-carbaldehyde with 2-cyanoethanethioamide leads to the formation of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, a precursor to thieno[2,3-b]pyridine (B153569) and pyrazolo[3,4-b]pyridine derivatives. tandfonline.com

The following table summarizes some of the novel heterocyclic compounds synthesized using this compound derivatives as starting materials.

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound Derivatives

| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic Compound | Reference |

| 2-Oxo-2-(thiophen-2-yl)ethanethioamide | 3,4-Dichlorophenacyl bromide | (4-(3,4-Dichlorophenyl)thiazol-2-yl)(thiophen-2-yl)methanone | rsc.orgrsc.org |

| 2-Oxo-2-(thiophen-2-yl)ethanethioamide | p-Fluorophenacyl bromide | 2-Acyl-4-(4-fluorophenyl)thiazoles | rsc.org |

| 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Triethyl orthoformate | Formimidate derivative leading to fused pyrimidines | acs.org |

| Benzothiophene-2-carbaldehyde | 2-Cyanoethanethioamide | 6-Amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | tandfonline.com |

| 2-Amino-3-thiophene carboxylic ester derivatives | Isothiocyanates | Thieno[2,3-d]pyrimidin-4-one derivatives | mdpi.com |

Potential as Ligands in Coordination Chemistry for Metal Complexes

The sulfur and nitrogen atoms within the this compound structure make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The presence of multiple donor atoms allows for the formation of stable complexes with a variety of metal ions. ekb.eg

Thiophene-derived Schiff base ligands, which can be synthesized from thiophene-containing precursors, have been shown to form stable complexes with various transition metals. rsc.org For example, a Schiff base derived from 2-acetylthiophene (B1664040) and isatin-3-hydrazone coordinates to metal ions as a bidentate ligand through its oxygen and nitrogen atoms, forming octahedral complexes. ekb.eg While this is not a direct use of this compound, it highlights the potential of the thiophene moiety in ligand design.

Direct coordination of this compound and its derivatives to metal centers can lead to complexes with interesting structural and electronic properties. The thioamide group itself can coordinate to metals through either the sulfur or nitrogen atom, or in a bridging fashion. The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. Research into bis(thioether)-dipyrrin N2S2 ligands demonstrates the versatility of sulfur-containing ligands in forming complexes with varying geometries and coordination numbers with metals like nickel, copper, and zinc. nih.gov

Although specific studies detailing the coordination complexes of this compound itself are not extensively reported in the provided search results, the known coordination chemistry of related thiophene and thioamide compounds strongly suggests its potential in this area. ekb.egrsc.org The resulting metal complexes could have applications in catalysis, materials science, and biological systems.

Utility in Dye Chemistry and Optoelectronic Material Development

Compounds containing thiophene rings are well-known for their applications in the development of organic dyes and optoelectronic materials. The electron-rich nature of the thiophene ring facilitates electron delocalization, which is a key property for chromophores (the part of a molecule responsible for its color) and for materials used in electronic devices.

While direct applications of this compound in this field are not explicitly detailed in the search results, its derivatives are promising candidates. The synthesis of compounds containing thiophene units is a significant area of research for creating materials with specific optical and electronic properties. nih.gov For example, brightly luminescent platinum(II) pincer complexes have been developed using substituted indolo[3,2-b]carbazoles, which can be related to extended thiophene-containing systems. urfu.ru

The combination of the thiophene ring with other aromatic or heterocyclic systems, which can be achieved using this compound as a building block, is a common strategy for tuning the photophysical properties of molecules. The resulting materials could find use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The synthesis of various functionalized 2-aminothiophene scaffolds, for which this compound could be a precursor, is a testament to the ongoing interest in thiophene-based materials. organic-chemistry.org

Current Research Challenges and Future Directions

Summary of Current Research Landscape and Key Findings

Research involving the 2-(thiophen-2-yl)ethanethioamide scaffold is primarily situated within the broader context of synthesizing and evaluating novel thiophene (B33073) derivatives for various biological applications. While dedicated studies on the standalone compound are limited, research on its precursors and derivatives provides significant insights. The core structure is recognized as a valuable pharmacophore, and its derivatives have been investigated for anticancer and fungicidal properties.

A key research theme is the use of thiophene-containing structures as building blocks for more complex molecules. For instance, the related precursor, 2-(thiophen-2-yl)acetic acid, has been identified through virtual screening as a suitable platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov This highlights the potential of the thiophene-acetic acid framework, from which the ethanethioamide is derived, in therapeutic design.

Recent studies have explored the impact of incorporating the ethanethioamide motif into larger molecular systems. In one study, replacing a nitrile group with an ethanethioamide motif in a complex pyrimidine (B1678525) derivative led to an improvement in cytotoxic activity against cancer cell lines. acs.org This suggests that the thioamide group itself plays a crucial role in the biological activity of these compounds.

Furthermore, derivatives incorporating the N-(thiophen-2-yl) amide structure have shown significant promise as agricultural fungicides. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, with several compounds demonstrating potent fungicidal activity against cucumber downy mildew (CDM), in some cases exceeding that of commercial fungicides. mdpi.comresearchgate.netnih.gov These findings underscore the importance of the thiophene moiety in developing new agrochemicals.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the lack of extensive research focused specifically on this compound as a primary compound of interest. Most available data is derived from studies where it is either a synthetic intermediate or part of a larger, more complex derivative.

Unexplored Research Avenues Include:

Comprehensive Biological Screening: The standalone compound has not been systematically screened against a wide range of biological targets. Its potential as an antimicrobial, anti-inflammatory, or antiviral agent remains largely uninvestigated.

Pharmacokinetic Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability and bioavailability is crucial for any potential therapeutic development.

Mechanism of Action: For derivatives that have shown biological activity, the precise mechanism of action is often not fully elucidated. For example, while some thiophene-based compounds show cytotoxic effects, the specific cellular pathways they modulate are not always known. acs.org

Metal-Complexing Properties: Thioamides are known to be effective ligands for metal ions. The potential of this compound and its derivatives to form metal complexes, which could have unique catalytic or biological properties, is an unexplored field.

Methodological Advancements in Synthesis and Characterization

The synthesis of thiophene derivatives, including thioamides, has benefited from modern organic chemistry techniques. The preparation of the core structure often starts from commercially available 2-acetylthiophene (B1664040) or 2-(thiophen-2-yl)acetic acid. ptfarm.plnih.gov

Synthesis: The conversion of an amide or a nitrile to a thioamide is a key step. Traditional methods involve reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. researchgate.net More recent protocols focus on improving efficiency and yield. For instance, the synthesis of related chromenopyrimidine derivatives has been achieved using efficient microwave or ultrasound-assisted conditions, which can significantly reduce reaction times and improve yields. acs.orgnih.gov The Suzuki and Stille coupling reactions are also instrumental in synthesizing more complex derivatives by forming new carbon-carbon bonds with the thiophene ring. mdpi.com

Characterization: A standard suite of spectroscopic and analytical techniques is employed to characterize these compounds.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure, with specific chemical shifts confirming the presence of the thiophene ring and the thioamide group. mdpi.comnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups, such as the N-H and C=S stretching vibrations characteristic of the thioamide moiety. acs.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. mdpi.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure and detailed information about bond lengths, angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

Deeper Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental work is becoming increasingly vital in guiding the design and understanding the properties of thiophene derivatives.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and reactivity of these compounds. nih.gov These studies can predict spectroscopic properties and help to understand the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for its reactivity and electronic properties. researchgate.net

Molecular Docking: This technique is employed to predict the binding modes and affinities of thiophene derivatives to biological targets, such as enzymes or protein receptors. nih.govresearchgate.net For example, docking studies have been used to investigate how derivatives bind to the active sites of proteins like EGFR kinase, helping to explain their observed inhibitory activity. rsc.org

Hirshfeld Surface Analysis: This method is used to analyze intermolecular interactions within the crystal structure, providing insights into the forces that stabilize the crystal packing. nih.govresearchgate.net

This synergy allows researchers to screen virtual libraries of compounds before committing to laboratory synthesis, saving time and resources. For example, a virtual screening approach successfully identified 2-(thiophen-2-yl)acetic acid as a promising starting point for developing mPGES-1 inhibitors. nih.gov Computational predictions of bioactivity are then validated through experimental assays, creating a feedback loop that accelerates the discovery process.

Design Strategies for Enhanced Bioactivity and Selectivity in Novel Derivatives

The design of new, more potent, and selective derivatives of this compound is guided by structure-activity relationship (SAR) studies and the principle of molecular hybridization.

Key Design Strategies:

Substituent Modification: Introducing various substituents onto the thiophene ring or the amide nitrogen can dramatically alter the compound's physicochemical properties (like lipophilicity and electronic character) and, consequently, its biological activity.

Molecular Hybridization: This strategy involves combining the thiophene thioamide scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. mdpi.comresearchgate.net For example, splicing the thiophene ring with nicotinic acid, a natural product, led to the development of potent fungicides. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or a better pharmacokinetic profile. The observed enhancement of cytotoxic activity when a nitrile group was replaced by a thioamide is a prime example of this strategy's success. acs.org

The table below summarizes the bioactivity of selected thiophene derivatives, illustrating how structural modifications influence their biological effects.

| Compound Class | Modification | Observed Bioactivity | Reference |

| Chromenopyrimidines | Replacement of a nitrile (C≡N) group with an ethanethioamide motif | Improved cytotoxic impact on cancer cells | acs.org |

| N-(thiophen-2-yl) Nicotinamides | Hybridization of thiophene with nicotinic acid scaffold | Potent fungicidal activity against cucumber downy mildew | mdpi.comnih.gov |

| 4-phenyl-(thiophen-2-yl)acetic acid derivatives | Suzuki-Miyaura coupling with boronic acids | Inhibitory activity against mPGES-1; antiproliferative effects | nih.gov |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | N-acylation of 2-aminothiophene-3-carbonitrile (B183302) | Moderate antioxidant and significant antimicrobial activity | nih.gov |

These strategies, informed by both experimental data and computational modeling, pave the way for the rational design of future generations of this compound derivatives with enhanced efficacy and target selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Thiophen-2-yl)ethanethioamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting thiophene-2-acetyl chloride with thiourea derivatives in anhydrous solvents (e.g., THF or DCM) under nitrogen. Catalysts like triethylamine can enhance yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity validation requires melting point analysis, TLC, and HPLC (>95% purity threshold) . Handling air-sensitive intermediates (e.g., thioamide precursors) demands inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (CDCl or DMSO-d) identify thiophene protons (δ 6.8–7.5 ppm) and thioamide NH signals (δ 8.2–9.0 ppm). NMR confirms the thioamide C=S peak (~195 ppm) .

- IR : Stretching vibrations for C=S (1150–1250 cm) and N-H (3300–3400 cm) .

- X-ray Crystallography : Use SHELXL for structure refinement and Mercury CSD 2.0 for visualizing intermolecular interactions (e.g., S···π contacts) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : B3LYP hybrid functional with 6-311++G(d,p) basis set balances accuracy and computational cost for thermochemical properties (e.g., atomization energy deviation <2.4 kcal/mol) .

- Properties Calculated : HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and vibrational frequencies (IR validation) .

- Software : Gaussian or ORCA for simulations; compare results with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound's thermodynamic stability or reaction yields?

- Methodological Answer :

- Replication : Repeat reactions under controlled conditions (temperature, solvent purity, inert atmosphere) .

- Analytical Cross-Validation : Use complementary techniques (e.g., DSC for melting point vs. computational predictions) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield variations; identify outliers via residual plots .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be established?

- Methodological Answer :

- In Vitro Assays : Use MTT assays (anticancer activity) or COX-2 inhibition assays (anti-inflammatory potential). Include positive controls (e.g., cisplatin) and dose-response curves (IC determination) .

- SAR Studies : Synthesize derivatives with modified thiophene substituents (e.g., halogens, methyl groups) and correlate structural changes with activity trends. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.